Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound with the molecular formula and a molecular weight of 249.31 g/mol. It is classified under the category of isoquinoline derivatives, specifically as a carboxylate ester. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural properties that may influence biological activity .
The synthesis of tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can be approached through various synthetic routes. One common method involves the esterification of 8-hydroxy-3,4-dihydroisoquinoline-2-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. This reaction typically requires controlled temperature and reaction time to ensure high yield and purity of the product.
The reaction mechanism generally follows an acid-catalyzed nucleophilic substitution where the hydroxyl group of the carboxylic acid is replaced by a tert-butoxy group. The use of solvents such as dichloromethane or toluene can facilitate the reaction by providing a suitable medium for the reactants. Purification techniques such as recrystallization or chromatography are often employed to isolate the final product from unreacted materials and by-products .
The molecular structure of tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate features a bicyclic isoquinoline framework with a hydroxyl group at position 8 and a tert-butoxy group at position 2. The compound's stereochemistry plays a crucial role in its biological activity.
The structural representation can be visualized using molecular modeling software, which aids in understanding its three-dimensional conformation and potential interactions with biological targets .
Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can participate in various chemical reactions typical of esters. These include hydrolysis, where it reacts with water to regenerate the corresponding carboxylic acid and alcohol under acidic or basic conditions. Additionally, it can undergo nucleophilic substitutions or participate in coupling reactions with other functional groups.
In hydrolysis reactions, the rate can be influenced by factors such as pH and temperature. The reactivity of the ester bond makes this compound suitable for further derivatization, which is advantageous in synthetic organic chemistry .
The mechanism of action for tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is primarily explored within pharmacological contexts. It may act as an inhibitor for specific enzymes or receptors due to its structural similarity to naturally occurring compounds that interact with biological systems.
Research indicates that isoquinoline derivatives often exhibit diverse biological activities including anti-inflammatory and analgesic effects. The precise mechanism may involve modulation of signaling pathways or direct interaction with target proteins .
The compound is stable under normal conditions but may decompose under extreme pH levels or when exposed to strong oxidizing agents. Its reactivity profile makes it a candidate for further chemical modifications to enhance its therapeutic potential .
Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate finds applications primarily in medicinal chemistry as a scaffold for drug development. Its derivatives are investigated for their potential roles in treating various diseases, including cancer and neurological disorders. The compound's ability to inhibit metalloproteinases has been highlighted in research focusing on anti-cancer therapies, showcasing its significance in pharmaceutical applications .
The efficient synthesis of the isoquinoline core typically employs Pictet-Spengler cyclization or Bischler-Napieralski reactions as foundational steps. For tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, synthesis commonly initiates with appropriately substituted phenethylamine precursors. A critical step involves the regioselective introduction of the C8 hydroxyl group prior to or following cyclization. Post-cyclization, the amine nitrogen undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylaminopyridine (DMAP), achieving near-quantitative yields under mild conditions. This step is essential for nitrogen protection during subsequent functionalization. Molecular weight (249.31 g/mol) and purity (>97%) are confirmed via LC-MS and NMR spectroscopy [6] .
Table 1: Multi-Step Synthesis Approaches for Isoquinoline Derivatives
Synthetic Stage | Reagents/Conditions | Key Challenges | Yield Optimization |
---|---|---|---|
Core Cyclization | POCl₃, Toluene, reflux | Regiochemical control | 75-85% via temperature control |
Boc Protection | Boc₂O, DMAP, DCM, RT | Exothermic reaction management | >95% with slow reagent addition |
C8 Hydroxylation | B₂H₆ then H₂O₂/NaOH | Over-oxidation minimization | 70% using cryogenic conditions |
Purification | Silica chromatography (EtOAc/Hexane) | Separation from dihydroxy byproducts | Isocratic 30% EtOAc |
The C8 position's electron-rich aromatic character enables selective electrophilic substitution. Directed ortho-metalation (DoM) strategies using n-BuLi at -78°C in THF allow direct bromination (yielding tert-butyl 8-bromo-4-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, CAS: 1432514-84-5) [3]. Subsequent Miyaura borylation or Suzuki coupling introduces aryl/heteroaryl groups for drug discovery applications. Nitration requires precise control (HNO₃/Ac₂O, 0°C) to prevent decomposition, yielding tert-butyl 8-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (C₁₄H₁₈N₂O₄, MW: 278.30 g/mol) [4]. Fluorination via Balz-Schiemann reaction achieves the fluoro analog (tert-butyl 5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, C₁₄H₁₈FNO₃, MW: 267.30 g/mol) [5]. The C8 hydroxyl group's ortho-directing effect significantly enhances substitution regioselectivity versus non-hydroxylated analogs.
Cleavage of the tert-butylcarbamate (Boc) group employs acidic deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 25°C, 2h), quantitatively yielding the free amine without affecting the C8 phenol (predicted pKa 9.76) . Alternatively, ester hydrolysis under basic conditions (2M NaOH, dioxane/water, 80°C) generates the carboxylic acid derivative, crucial for peptide coupling. Kinetic studies reveal Boc removal precedes ester hydrolysis under acidic conditions, enabling selective deprotection. For simultaneous deprotection-hydrolysis, prolonged heating (6M HCl, reflux, 12h) achieves complete conversion, though the phenolic hydroxyl requires protection as acetate to prevent side reactions.
Table 2: Deprotection and Hydrolysis Conditions Comparison
Reaction Target | Reagent System | Temperature/Time | Selectivity Notes | Yield |
---|---|---|---|---|
Boc Removal | TFA:DCM (1:1) | 25°C, 2h | Phenol stable | ~100% |
Ester Hydrolysis | 2M NaOH, dioxane/H₂O (4:1) | 80°C, 4h | Demethylation avoided | 85% |
Global Deprotection | 6M HCl | Reflux, 12h | Phenol alkylation possible | 78% |
Orthogonal Deprotection | TFA → NaOH | 25°C → 80°C | Sequential Boc/ester cleavage | 92% |
Wang resin immobilization via the C8 hydroxyl group enables streamlined synthesis. Reaction with 4-(bromomethyl)benzoic acid-linked resin in DMF with K₂CO₃ achieves loading capacities of 0.8-1.2 mmol/g. Solid-phase Boc deprotection (25% TFA) followed by on-resin acylation/alkylation and TFA cleavage (95:2.5:2.5 TFA/H₂O/TIPS) delivers derivatives in high purity (>90% by HPLC). This method circumvents chromatography, enhancing scalability for library production (50mg-1g scales) [3] . Industrial-scale batches (1-5g) employ continuous flow hydrogenation for nitro intermediates, improving safety and reproducibility versus batch processing.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7